
Nordeoxycholic acid disulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nordeoxycholic acid disulfate is a bile acid derivative that plays a significant role in bile acid metabolism. It is a secondary bile acid formed through the metabolism of primary bile acids by intestinal microbiota. This compound is known for its unique chemical properties and biological functions, which distinguish it from other bile acids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of nordeoxycholic acid disulfate typically involves the sulfation of nordeoxycholic acid. This process can be carried out using sulfur trioxide-pyridine complex or chlorosulfonic acid in an appropriate solvent such as pyridine or dimethylformamide. The reaction conditions often require controlled temperatures and specific reaction times to ensure complete sulfation.
Industrial Production Methods
Industrial production of this compound involves large-scale sulfation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters. The use of advanced purification techniques such as high-performance liquid chromatography ensures the removal of impurities and the isolation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Nordeoxycholic acid disulfate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst such as iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Applications De Recherche Scientifique
Nordeoxycholic acid disulfate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study bile acid metabolism and the effects of sulfation on bile acid properties.
Biology: Investigated for its role in regulating bile flow and cholesterol metabolism.
Medicine: Explored for its potential therapeutic effects in liver diseases and metabolic disorders.
Industry: Utilized in the development of pharmaceuticals and as a biochemical reagent in various industrial processes.
Mécanisme D'action
Nordeoxycholic acid disulfate exerts its effects through several molecular targets and pathways. It interacts with bile acid receptors such as the farnesoid X receptor and the G protein-coupled bile acid receptor. These interactions regulate the expression of genes involved in bile acid synthesis, transport, and metabolism. The compound also influences signaling pathways related to lipid and glucose metabolism, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Deoxycholic acid: A primary bile acid with similar metabolic pathways but different chemical properties.
Lithocholic acid: Another secondary bile acid with distinct biological functions.
Chenodeoxycholic acid: A primary bile acid with similar therapeutic applications but different molecular targets.
Uniqueness
Nordeoxycholic acid disulfate is unique due to its specific sulfation, which imparts distinct chemical and biological properties. This modification enhances its solubility and alters its interaction with bile acid receptors, making it a valuable compound for research and therapeutic applications.
Propriétés
Numéro CAS |
124183-28-4 |
|---|---|
Formule moléculaire |
C23H38O10S2 |
Poids moléculaire |
538.7 g/mol |
Nom IUPAC |
(3R)-3-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-10,13-dimethyl-3,12-disulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanoic acid |
InChI |
InChI=1S/C23H38O10S2/c1-13(10-21(24)25)17-6-7-18-16-5-4-14-11-15(32-34(26,27)28)8-9-22(14,2)19(16)12-20(23(17,18)3)33-35(29,30)31/h13-20H,4-12H2,1-3H3,(H,24,25)(H,26,27,28)(H,29,30,31)/t13-,14-,15-,16+,17-,18+,19+,20+,22+,23-/m1/s1 |
Clé InChI |
PZNXZOVYTZDYNB-AHFDLSHQSA-N |
SMILES isomérique |
C[C@H](CC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)OS(=O)(=O)O)C |
SMILES canonique |
CC(CC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)OS(=O)(=O)O)C)OS(=O)(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


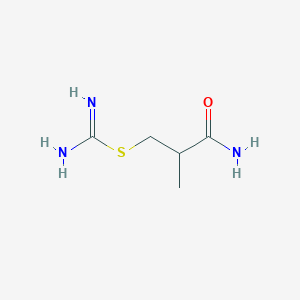
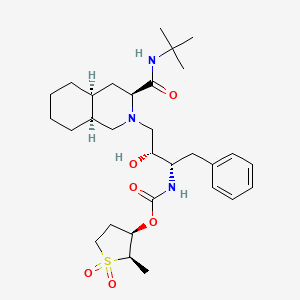
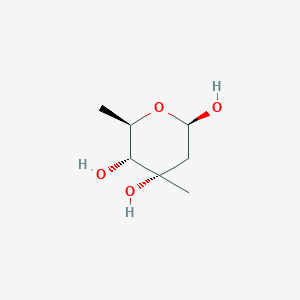
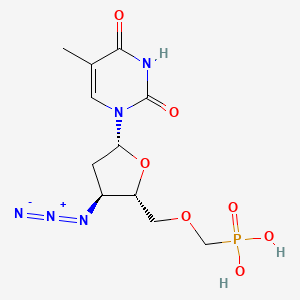
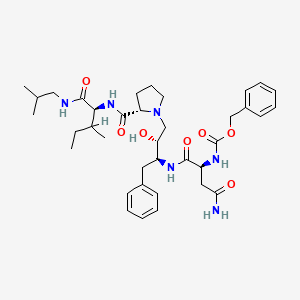
![4,7-Methanobenzo[b]selenophene, 2,2,3,3-tetrafluorooctahydro-](/img/structure/B12799450.png)

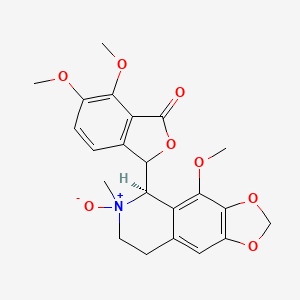
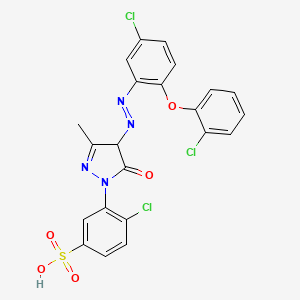
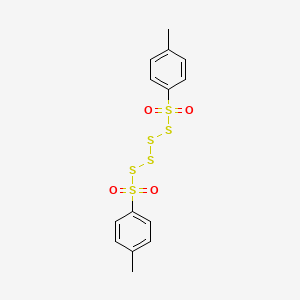
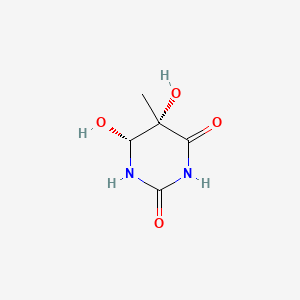
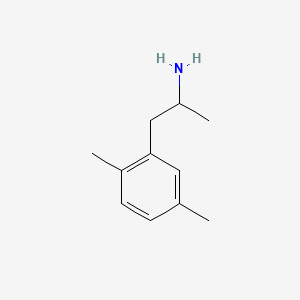

![5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B12799498.png)
